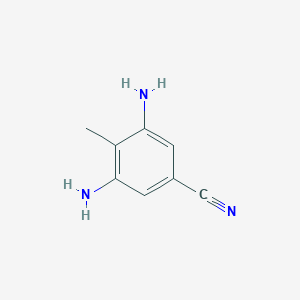
3,5-Diamino-4-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-4-methylbenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor Agents:
3,5-Diamino-4-methylbenzonitrile has been investigated as a potential antitumor agent. Its structural analogs have shown promising results in inhibiting tumor growth through various mechanisms, including interference with DNA synthesis and repair pathways. For instance, studies have highlighted its effectiveness when used in combination with other chemotherapeutic agents to enhance cytotoxicity against cancer cells .
Pharmaceutical Intermediates:
The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be utilized to produce derivatives that exhibit biological activity, such as antiviral and antibacterial properties. The synthesis of nucleoside analogs, which are crucial in antiviral therapies, often involves this compound as a starting material .
Material Science
Organic Light Emitting Diodes (OLEDs):
this compound has applications in the development of organic light-emitting diodes (OLEDs). Its derivatives are used as emitters due to their favorable electronic properties and thermal stability. Research indicates that compounds derived from this compound can achieve high efficiency in OLED devices, making them suitable for display technologies .
Thermally Activated Delayed Fluorescence (TADF) Emitters:
The compound is also being explored for its role in TADF emitters, which are essential for next-generation OLEDs. The presence of amino groups enhances the photophysical properties, leading to improved performance metrics such as external quantum efficiency and operational stability .
Data Tables
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on the antitumor effects of this compound analogs demonstrated significant cytotoxicity against several cancer cell lines. The mechanism involved inhibition of key enzymes involved in DNA replication, leading to apoptosis in tumor cells.
Case Study 2: OLED Development
Research into the use of this compound in OLED technology revealed that devices incorporating this compound showed a remarkable increase in luminous efficiency compared to traditional materials. The study emphasized the importance of structural modifications to optimize performance metrics.
Propiedades
Número CAS |
168770-41-0 |
|---|---|
Fórmula molecular |
C8H9N3 |
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
3,5-diamino-4-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,10-11H2,1H3 |
Clave InChI |
VYHNGOXCBUWRKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1N)C#N)N |
SMILES canónico |
CC1=C(C=C(C=C1N)C#N)N |
Sinónimos |
Benzonitrile, 3,5-diamino-4-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













